Cas no 2171710-42-0 (2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid)

2-(1-Ethylpiperidin-4-yl)-1,1-dioxo-1λ⁶,2-thiazinane-6-carboxylic acid is a structurally complex sulfonamide derivative featuring a fused piperidine-thiazinane scaffold. The compound's key advantages include its potential as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological or inflammatory pathways. The 1,1-dioxo-1λ⁶,2-thiazinane moiety enhances stability and may improve pharmacokinetic properties, while the carboxylic acid group offers functional flexibility for further derivatization. Its ethyl-substituted piperidine ring contributes to lipophilicity, potentially aiding blood-brain barrier penetration. This compound's rigid, bicyclic structure could also confer selectivity in receptor binding, making it a valuable scaffold for drug discovery efforts.
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid structure
2171710-42-0 structure
Product name:2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
CAS No:2171710-42-0
MF:C12H22N2O4S
MW:290.379082202911
CID:5974952
PubChem ID:165531729

2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
    • 2171710-42-0
    • EN300-1280655
    • Inchi: 1S/C12H22N2O4S/c1-2-13-8-5-10(6-9-13)14-7-3-4-11(12(15)16)19(14,17)18/h10-11H,2-9H2,1H3,(H,15,16)
    • InChI Key: OYKRFUQZBFOHFM-UHFFFAOYSA-N
    • SMILES: S1(C(C(=O)O)CCCN1C1CCN(CC)CC1)(=O)=O

Computed Properties

  • Exact Mass: 290.13002836g/mol
  • Monoisotopic Mass: 290.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 86.3Ų

2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid Pricemore >>

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Enamine
EN300-1280655-1.0g
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
1g
$0.0 2023-06-07
Enamine
EN300-1280655-500mg
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
500mg
$1221.0 2023-10-01
Enamine
EN300-1280655-2500mg
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
2500mg
$2492.0 2023-10-01
Enamine
EN300-1280655-10000mg
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
10000mg
$5467.0 2023-10-01
Enamine
EN300-1280655-100mg
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
100mg
$1119.0 2023-10-01
Enamine
EN300-1280655-250mg
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
250mg
$1170.0 2023-10-01
Enamine
EN300-1280655-50mg
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
50mg
$1068.0 2023-10-01
Enamine
EN300-1280655-5000mg
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
5000mg
$3687.0 2023-10-01
Enamine
EN300-1280655-1000mg
2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
2171710-42-0
1000mg
$1272.0 2023-10-01

Additional information on 2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid

Introduction to 2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid (CAS No. 2171710-42-0)

2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2171710-42-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features a unique structural framework that combines a piperidine ring with a thiazine core, further functionalized by a carboxylic acid group and an acetal moiety. The presence of these structural elements not only contributes to its distinct chemical properties but also opens up diverse possibilities for its biological activity and potential therapeutic applications.

The compound’s molecular structure is characterized by a thiazinane scaffold, which is a six-membered ring containing sulfur and nitrogen atoms. This core structure is essential for its interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways. The 1,1-dioxo group attached to the thiazinane ring introduces electrophilic centers, enhancing the molecule’s reactivity and allowing for further derivatization. Additionally, the carboxylic acid functionality at the 6-position provides a site for hydrogen bonding and coordination interactions, which are critical for binding affinity in drug design.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural motifs in drug discovery. The piperidine moiety, present in the 1-ethylpiperidin-4-yl substituent, is well-known for its role in enhancing oral bioavailability and metabolic stability of small-molecule drugs. Its incorporation into 2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid suggests potential advantages in pharmacokinetic profiles. Furthermore, the thiazine ring has been extensively studied for its pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities.

In the context of modern medicinal chemistry, this compound represents an intriguing candidate for further exploration due to its structural complexity and functional diversity. The combination of a dioxo group and a carboxylic acid moiety within the thiazinane core suggests possible roles as an intermediate in the synthesis of more complex bioactive molecules. Such intermediates are often pivotal in developing novel therapeutic agents targeting challenging diseases.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research trends indicate that heterocyclic compounds continue to dominate the landscape of drug discovery due to their ability to modulate biological processes efficiently. The structural features of 2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid align well with this trend, making it a promising scaffold for designing next-generation therapeutics.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired heterocyclic framework efficiently. These techniques not only improve synthetic efficiency but also enhance the overall quality of the final product.

From a biological perspective, the carboxylic acid group offers opportunities for further derivatization into esters or amides, which can modulate solubility and metabolic stability. Additionally, the presence of both electrophilic and nucleophilic centers within the molecule allows for diverse chemical modifications that can fine-tune its pharmacological properties. Such flexibility is crucial in drug development pipelines where optimizing activity against specific targets is paramount.

The thiazine core has been implicated in various biological pathways due to its ability to interact with proteins and enzymes involved in cellular signaling. Recent studies have demonstrated that thiazine derivatives exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), which are relevant in treating conditions like cancer and glaucoma respectively. Given these findings, 2-(1-ethylpiperidin-4-yl)-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid may serve as a valuable building block for developing inhibitors targeting similar pathways.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets have been instrumental in identifying potential bioactivities based on structural features alone. These computational tools have enabled researchers to prioritize compounds such as 2171710-42-0 for experimental validation without extensive preliminary testing.

In conclusion,2-(1-ethylpiperidin-4-yl)-1lambda6]-thiaZine-Za-Carboxylic Acid (CAS No. 2171710_42_0) stands out as a structurally complex yet potentially versatile compound with significant implications for pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research progresses, further exploration into its synthetic pathways and biological activities will undoubtedly uncover new opportunities for innovation in medicine.

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